4-Chloro-6-(chloromethyl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(chloromethyl)pyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
It is known that pyrimidines, the class of compounds to which it belongs, have a wide range of pharmacological effects .
Mode of Action
Pyrimidines, in general, are known to interact with various targets, leading to a variety of biological effects .
Biochemical Pathways
Pyrimidines are known to influence several pathways, resulting in diverse downstream effects .
Result of Action
Pyrimidines are known to exhibit a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(chloromethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-aminopyrimidine with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently chlorinated to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(chloromethyl)pyrimidin-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms at positions 4 and 6 makes it particularly susceptible to nucleophilic substitution reactions .
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can replace the chlorine atoms under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can oxidize the compound to form various oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to form amine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
4-Chloro-6-(chloromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of various biological targets, including enzymes and receptors.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but has a methyl group instead of a chloromethyl group at position 6.
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound is a derivative formed through nucleophilic substitution reactions involving 4-Chloro-6-(chloromethyl)pyrimidin-2-amine.
Uniqueness
This compound is unique due to its dual chlorine substitution, which enhances its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4-chloro-6-(chloromethyl)pyrimidin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRFGLZGZZWAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92311-35-8 | |
Record name | 4-chloro-6-(chloromethyl)pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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